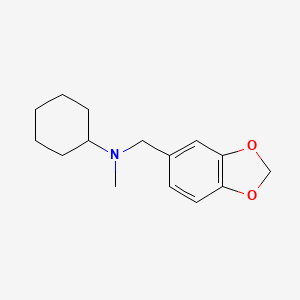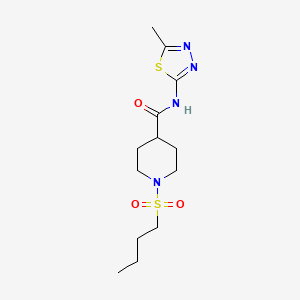![molecular formula C20H20N2O6 B5603800 methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5603800.png)
methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-morpholinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-morpholinyl)benzoate, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB is a synthetic derivative of 4-anilinoquinazoline and has been shown to have anti-cancer and anti-inflammatory properties.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
A study by Wu et al. (2014) focused on synthesizing benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, through novel methods. These derivatives were structurally analyzed using techniques like FT-IR, NMR, and X-ray crystallography. The research highlighted the potential of these structures in identifying binding sites for allosteric modulators of the AMPA receptor, which is significant in neuroscience research (Wu et al., 2014).
Photoinitiators for Coatings
Angiolini et al. (1997) examined copolymers containing elements like 1-(4-morpholinophenyl)-2-benzyl-2-[N-methyl-N-(3-methacryloyloxypropyl)]aminopropan-1-one for their use as photoinitiators in ultraviolet-curable pigmented coatings. This research is relevant in the field of materials science and polymer chemistry (Angiolini et al., 1997).
Antimicrobial Activities
Bektaş et al. (2010) synthesized novel 1,2,4-Triazole derivatives, including those with a morpholine component. These compounds exhibited antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).
Peptidomimetic Chemistry
Sladojevich et al. (2007) reported on the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid. This work is pivotal in peptidomimetic chemistry, especially for applications in solid-phase peptide synthesis (Sladojevich et al., 2007).
Aminomethylation Processes
Mondal et al. (2017) explored aminomethylation at C-3 of imidazopyridines with morpholine, providing a new methodology for synthesizing aminomethylated derivatives under mild conditions. This has implications in synthetic organic chemistry (Mondal et al., 2017).
Tubulin Polymerization Inhibition
Minegishi et al. (2015) synthesized a series of indenopyrazoles, including methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate. This compound was identified as a tubulin inhibitor, suggesting its potential use in cancer therapeutics (Minegishi et al., 2015).
Molecular Structures in Polymer Studies
Kovalevsky et al. (1998) studied the molecular structures of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene. Their findings are essential in understanding the spatial structures and reactivities of monomer units in polymers (Kovalevsky et al., 1998).
Propriétés
IUPAC Name |
methyl 3-(1,3-benzodioxole-5-carbonylamino)-4-morpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-25-20(24)14-2-4-16(22-6-8-26-9-7-22)15(10-14)21-19(23)13-3-5-17-18(11-13)28-12-27-17/h2-5,10-11H,6-9,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQKQLDGELKCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603737.png)
![5-[(2-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5603744.png)
![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5603749.png)
![N-[(3R*,4R*)-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-4-yl]nicotinamide](/img/structure/B5603757.png)

![2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5603784.png)
![ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5603799.png)
![(1R*,5R*)-6-(5-fluoro-2-methylbenzoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5603808.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5603811.png)


![2-methyl-8-[2-(2-phenylethoxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5603822.png)
![methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5603826.png)